molecular formula C23H19N3O2S B2541660 N-(4-methoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide CAS No. 710283-82-2

N-(4-methoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide

Cat. No. B2541660
CAS RN: 710283-82-2
M. Wt: 401.48
InChI Key: ZDCZTWSWTORWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-methoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide" is a synthetic molecule that may be related to various compounds with potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with methoxyphenyl and acetamide groups that have been synthesized and evaluated for their biological activities, such as anticancer properties and hypoglycemic effects .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods, as well as catalytic hydrogenation techniques . For instance, the synthesis of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetates involved the use of DCC for coupling amino acid esters with carboxylic acid derivatives . Similarly, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives was achieved through N-chloroacetylation and N-alkylation .

Molecular Structure Analysis

The molecular structure of compounds with methoxyphenyl and acetamide groups has been characterized using various spectroscopic techniques, including LCMS, IR, 1H NMR, and 13C NMR spectroscopies . These techniques provide detailed information about the molecular framework and functional groups present in the compounds.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of their potential biological activities. For example, the title compound in one study was obtained by the reduction of a nitro precursor using Pd/C as a catalyst under a hydrogen atmosphere . Another study utilized a novel Pd/C catalyst for the hydrogenation of a nitro compound to an amino compound, which is an important intermediate for the production of azo disperse dyes .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, stability, and crystallinity, are often determined as part of the characterization process. The cytotoxicity and biological activity of these compounds are evaluated using assays such as the MTT assay, and their potential as drug candidates is assessed through in vitro and in vivo studies . For instance, certain compounds have shown significant hypoglycemic activity in animal models and have been evaluated for their toxicity effects on the kidney and liver .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, including compounds with structural similarities to N-(4-methoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide, have been studied for their metabolism in human and rat liver microsomes. These studies investigate the pathways leading to their metabolic transformation, implicating cytochrome P450 isoforms in the process. Such research provides insights into the metabolic fate of chloroacetamide herbicides, contributing to our understanding of their potential carcinogenicity and the role of specific metabolic pathways in their bioactivation and detoxification (Coleman et al., 2000).

Catalytic Hydrogenation for Green Synthesis

Investigations into the hydrogenation of acetamide derivatives highlight advancements in green chemistry. For example, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide using novel catalysts demonstrates a shift towards environmentally friendly chemical processes. This work supports the development of sustainable methodologies for the synthesis of chemical intermediates, underscoring the potential of catalytic hydrogenation in the green synthesis of acetamide derivatives (Zhang Qun-feng, 2008).

Structural Aspects and Properties of Amide Compounds

Research on the structural aspects of amide compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and its derivatives, explores the formation of gels and crystalline solids upon interaction with various acids. These studies provide valuable information on the molecular arrangements and interactions that govern the physical properties of amide derivatives, offering insights into their potential applications in material science and pharmaceutical formulation (Karmakar et al., 2007).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c1-28-18-13-11-17(12-14-18)24-21(27)15-29-23-22(16-7-3-2-4-8-16)25-19-9-5-6-10-20(19)26-23/h2-14H,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCZTWSWTORWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-((3-phenylquinoxalin-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.